molecular formula C21H21ClFN3OS2 B2555002 N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide CAS No. 1223785-90-7

N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2555002
CAS RN: 1223785-90-7
M. Wt: 449.99
InChI Key: UFSURSVIJZJITG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21ClFN3OS2 and its molecular weight is 449.99. The purity is usually 95%.
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Scientific Research Applications

Neuropharmacological Profile

Research on peripheral benzodiazepine receptor agonists, similar in structure or function, indicates a potential neuropharmacological application. Studies have demonstrated that selective agonists for the peripheral benzodiazepine receptor exhibit anxiolytic-like properties in laboratory animals without affecting spontaneous locomotor activity, hinting at potential applications in anxiety disorders (Okuyama et al., 1999).

Anti-inflammatory Activity

Compounds with similar structural motifs have been synthesized and shown significant anti-inflammatory activity, suggesting potential use in developing new anti-inflammatory drugs. The synthesis of novel compounds bearing the chloro-fluorophenyl group has resulted in derivatives with significant anti-inflammatory properties, which could lead to new therapeutic agents for inflammation-related disorders (Sunder & Maleraju, 2013).

Antimicrobial Activity

Sulfide and sulfone derivatives of compounds with chloro-fluorophenyl groups have been synthesized and screened for antimicrobial activity against both Gram-negative and Gram-positive bacteria as well as fungi. This research suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains (Badiger et al., 2013).

Pharmacological Investigations

Further pharmacological investigations into compounds with similar structural features have explored their anticonvulsant activities, leading to the identification of potent candidates for further development into anticonvulsant drugs. Such research underlines the potential utility of these compounds in addressing neurological disorders and conditions characterized by convulsions or seizures (Alagarsamy et al., 2016).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3OS2/c22-15-12-14(7-8-16(15)23)24-18(27)13-29-20-19(17-6-5-11-28-17)25-21(26-20)9-3-1-2-4-10-21/h5-8,11-12H,1-4,9-10,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSURSVIJZJITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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